

NUC-7738: A Comprehensive Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: NUC-7738

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A ProTide-Enhanced Nucleoside Analogue for Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of **NUC-7738**, a novel ProTide-enhanced nucleoside analogue of 3'-deoxyadenosine (cordycepin).

Introduction: Overcoming the Limitations of Cordycepin

Cordycepin, a naturally occurring nucleoside analogue isolated from the fungus *Cordyceps sinensis*, has long been recognized for its potent in vitro anti-cancer properties.^[1] However, its clinical development has been impeded by significant pharmacological drawbacks. These include rapid degradation by the enzyme adenosine deaminase (ADA), poor cellular uptake due to reliance on the human equilibrative nucleoside transporter 1 (hENT1), and a requisite intracellular phosphorylation cascade for activation, which can be a point of resistance.^{[2][3]}

NUC-7738 was developed by NuCana using their proprietary ProTide technology to bypass these resistance mechanisms.[1][4] This technology masks the phosphate group of the nucleotide with a phosphoramidate moiety, creating a prodrug that is resistant to degradation and can readily diffuse across cell membranes, independent of nucleoside transporters.[5][6]

Discovery and Synthesis

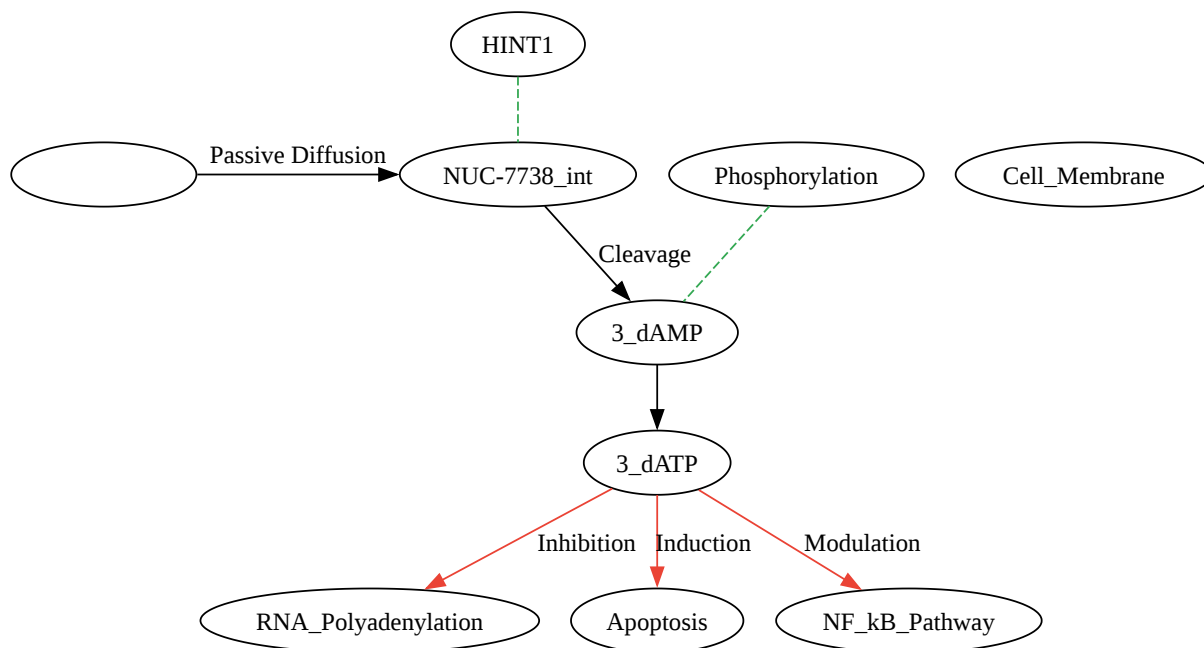
NUC-7738 is a 5'-aryloxy phosphoramidate prodrug of 3'-deoxyadenosine.[2][7] The ProTide technology involves the chemical addition of a protective phosphoramidate cap to the parent nucleoside.[5][8] This modification renders **NUC-7738** resistant to deamination by ADA and facilitates its entry into cancer cells.[5]

Mechanism of Action

Once inside the cell, the ProTide moiety of **NUC-7738** is cleaved by the intracellular phosphoramidase, histidine triad nucleotide-binding protein 1 (HINT1), to release the pre-activated monophosphate form of 3'-deoxyadenosine, 3'-dAMP.[5][8] This circumvents the need for the initial and often rate-limiting phosphorylation step by adenosine kinase. 3'-dAMP is then further phosphorylated to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[2]

The primary mechanisms of action of 3'-dATP include:

- **Inhibition of RNA Polyadenylation:** 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of RNA polyadenylation.[9][10] This profoundly impacts gene expression in cancer cells.[9]
- **Induction of Apoptosis:** **NUC-7738** has been shown to be an effective proapoptotic agent in cancer cells.[5]
- **Modulation of the NF-κB Pathway:** **NUC-7738** has demonstrated effects on the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[5]



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Preclinical and Clinical Development

In Vitro Cytotoxicity

NUC-7738 has demonstrated significantly greater potency compared to its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.

Cell Line	Cancer Type	NUC-7738 IC50 (µM)	3'-deoxyadenosine IC50 (µM)
Hematological Malignancies			
CCRF-CEM	Leukemia	<30	-
HL-60	Leukemia	<30	-
KG-1	Leukemia	<30	-
MOLT-4	Leukemia	<30	-
K562	Leukemia	<30	-
MV4-11	Leukemia	<30	-
THP-1	Leukemia	<30	-
HEL92	Leukemia	<30	-
NCI-H929	Multiple Myeloma	<30	-
RPMI-8226	Multiple Myeloma	<30	-
Jurkat	T-cell Leukemia	<30	-
Z138	Mantle Cell Lymphoma	<30	-
RL	B-cell Lymphoma	<30	-
Solid Tumors			
HAP1	-	18.8 (mean)	137.8 (mean)
Tera-1	Teratocarcinoma	>40-fold more sensitive to NUC-7738	-
786-O	Renal	13	-
HepG2	Hepatocellular Carcinoma	<30	-
MCF-7	Breast	<30	-

Bx-PC-3	Pancreatic	<30	-
HT29	Colorectal	<30	-
MIA PaCa-2	Pancreatic	<30	-
SW620	Colorectal	<30	-

Data sourced from multiple in vitro studies.[\[2\]](#)[\[7\]](#)

Preclinical Toxicology

Preclinical toxicology studies were conducted in beagle dogs. **NUC-7738** was administered intravenously for 5 consecutive days followed by a 2-day rest, for 4 weeks. The highest non-severely toxic dose (HNSTD) was determined to be 10 mg/kg/day.[\[11\]](#)

Parameter	Value at HNSTD (10 mg/kg/day)
NUC-7738	
Mean AUC(0-t)	638 ng/h/mL
Mean Cmax	1,560 ng/mL
3'-deoxyinosine (metabolite)	
Mean AUC(0-t)	Generally comparable to NUC-7738
Mean Cmax	Consistently lower than NUC-7738
Pharmacokinetic Parameters	
Median Tmax	0.25 hours post-infusion
Mean Plasma Clearance (Cl)	14,700–32,000 ml/h/kg
Mean Distribution Volume (Vss)	7,320–21,100 ml/kg
Mean Elimination Half-life (t _{1/2})	0.22–0.46 hours

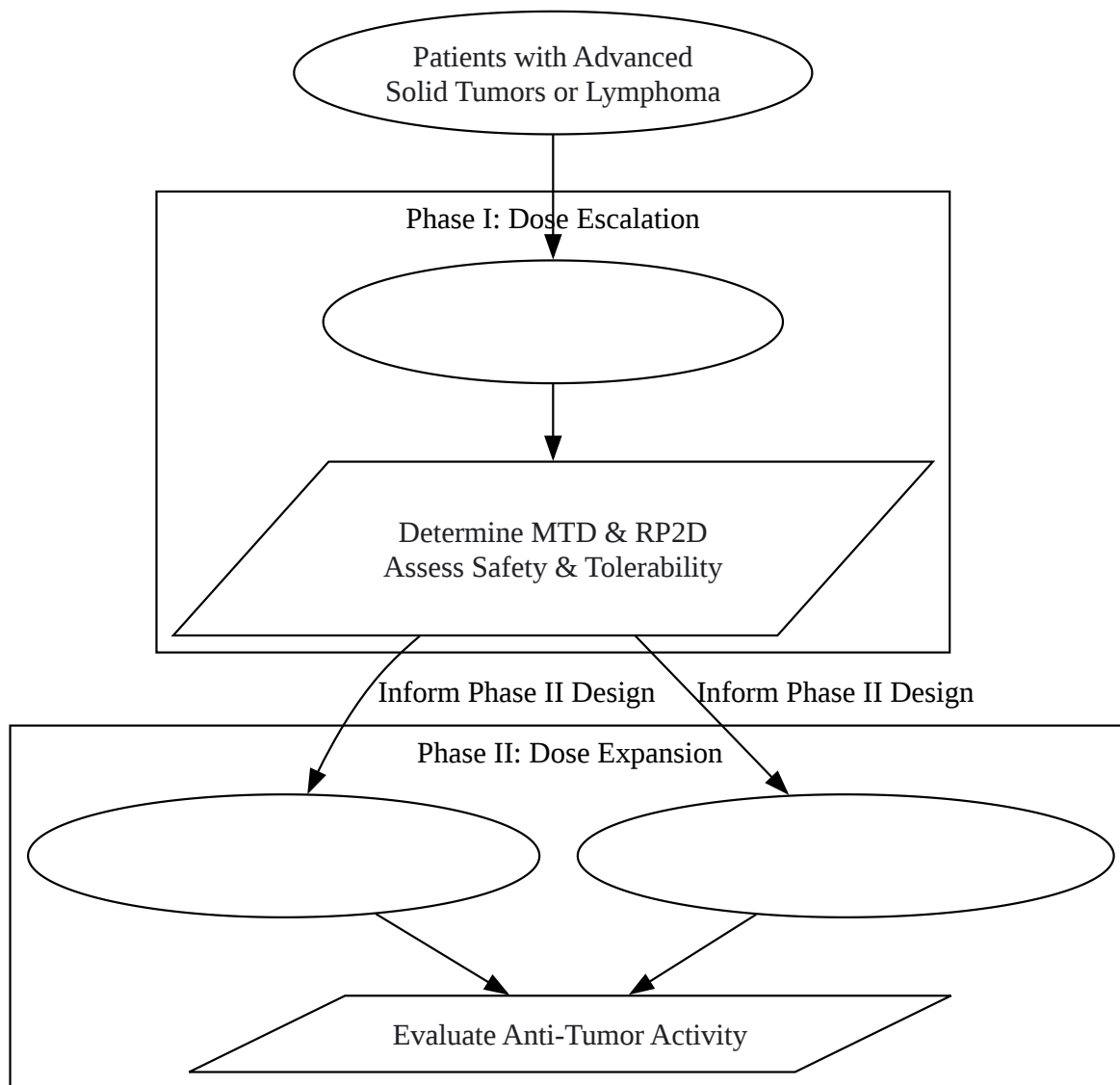
Data from a preclinical toxicology study in beagle dogs.[\[11\]](#)

Clinical Trials

NUC-7738 is being evaluated in the NuTide:701 clinical trial, a Phase I/II study in patients with advanced solid tumors or lymphoma.[\[12\]](#)[\[13\]](#)[\[14\]](#) Early results from the Phase I portion of the study have shown that **NUC-7738** is well-tolerated and demonstrates encouraging signs of anti-cancer activity.[\[1\]](#)

Pharmacokinetic analysis from the trial revealed a predictable plasma profile with a dose-proportional increase in Cmax and AUC.[\[5\]](#) High and durable intracellular levels of the active metabolite, 3'-dATP, were observed in peripheral blood mononuclear cells (PBMCs).[\[5\]](#)

The Phase II part of the study is further evaluating **NUC-7738** as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with melanoma.[\[12\]](#)[\[14\]](#)



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Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of **NUC-7738**.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **NUC-7738** or 3'-deoxyadenosine for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
- **MTT Addition:** Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol is used to assess the effect of **NUC-7738** on the nuclear translocation of the NF-κB p65 subunit.

- **Cell Treatment:** Treat cells with **NUC-7738** for the desired time.
- **Cell Lysis and Fractionation:** Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
- **Protein Quantification:** Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:**
 - Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with a primary antibody specific for the NF- κ B p65 subunit.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Analyze the band intensities to determine the relative amounts of NF- κ B p65 in the nuclear and cytoplasmic fractions. Use loading controls (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) to normalize the data.

RNA Sequencing

This protocol outlines the general steps for transcriptomic analysis to elucidate the mechanism of action of **NUC-7738**.

- Cell Treatment and RNA Extraction: Treat cells with **NUC-7738** and extract total RNA using a suitable kit.
- Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis:
 - Perform quality control checks on the raw sequencing reads.
 - Align the reads to a reference genome.
 - Quantify gene expression levels.

- Perform differential gene expression analysis to identify genes that are up- or down-regulated upon **NUC-7738** treatment.
- Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are significantly affected.

Conclusion

NUC-7738 represents a promising advancement in nucleoside analogue therapy. By utilizing the ProTide technology, it successfully overcomes the inherent limitations of its parent compound, cordycepin. Its unique mechanism of action, involving the disruption of RNA polyadenylation and modulation of key signaling pathways like NF- κ B, provides a strong rationale for its continued clinical development in a range of solid and hematological malignancies. The ongoing NuTide:701 clinical trial will provide further insights into the safety and efficacy of **NUC-7738**, both as a monotherapy and in combination with other anti-cancer agents.

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